![molecular formula C14H11ClN2O2S B5225995 1-[(3-chlorobenzyl)sulfonyl]-1H-benzimidazole](/img/structure/B5225995.png)
1-[(3-chlorobenzyl)sulfonyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-chlorobenzyl)sulfonyl]-1H-benzimidazole, commonly known as CBSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBSB belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mechanism of Action
The mechanism of action of CBSB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. CBSB has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, and to induce the expression of pro-apoptotic proteins such as Bax and caspases.
Biochemical and Physiological Effects:
CBSB has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. CBSB has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of CBSB is its potent antitumor and anti-inflammatory activities, which make it a potential candidate for the development of novel therapeutic agents. However, one of the limitations of CBSB is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on CBSB, including the development of more efficient synthesis methods, the identification of its molecular targets and signaling pathways, and the evaluation of its therapeutic potential in animal models and clinical trials. Additionally, the combination of CBSB with other therapeutic agents may enhance its efficacy and reduce its toxicity, making it a promising candidate for combination therapy in cancer and inflammatory disorders.
Synthesis Methods
The synthesis of CBSB involves the reaction of 3-chlorobenzyl chloride with sodium benzimidazole-1-sulfonate in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure CBSB.
Scientific Research Applications
CBSB has been extensively studied for its potential therapeutic applications in various fields of scientific research. In the field of cancer research, CBSB has been shown to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. CBSB has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis and asthma.
properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-12-5-3-4-11(8-12)9-20(18,19)17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDKQYMSZXDVCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.